![molecular formula C15H19N3O3S B2399839 N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine CAS No. 1105213-13-5](/img/structure/B2399839.png)
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine
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Description
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine, also known as MPS-Pyridazine, is a novel compound that has been gaining attention in the field of medicinal chemistry. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. MPS-Pyridazine has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Chemical Synthesis and Reactivity
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine and its related compounds have been extensively utilized in chemical synthesis, highlighting the importance of pyridazinone derivatives in organic chemistry. For instance, the utilization of benzoyl cyanide in ionic liquids presents a 'green' methodology for the efficient and selective benzoylation of nucleosides, which is an alternative to conventional methods using the pyridine-benzoyl chloride system. This approach indicates the versatility of benzoylating systems, potentially including derivatives related to N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine (Prasad et al., 2005).
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed C-N bond-forming reactions using organic azides as the nitrogen source have been explored, providing a mild and versatile C-H amination protocol. This methodology's significance lies in its step- and atom-economical alternative to conventional C-N cross-coupling reactions, showcasing the potential for derivatives of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine to participate in such transformations (Shin, Kim, & Chang, 2015).
Preparative Methods for Secondary Amines
The preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides exemplifies the compound's utility in synthesizing amines, suggesting a broader application of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine in similar synthetic routes (Kurosawa, Kan, & Fukuyama, 2003).
C-H Amination
The oxidative C-H amination of N-substituted amidines using iodobenzene catalysis is another noteworthy application, indicating the reactivity of similar structures towards forming benzimidazoles under mild conditions. This method's generality and moderate to high yields underscore the potential of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine derivatives in medicinal chemistry (Alla, Kumar, Sadhu, & Punniyamurthy, 2013).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)15-9-8-14(17-18-15)16-11-12-6-4-5-7-13(12)21-2/h4-9H,3,10-11H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUQYFNHJTGHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine |
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